Cas no 7287-82-3 (1-(2-Methylphenyl)ethanol)
1-(2-Methylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- α-2-dimethylbenzyl alcohol
- 1-(2-Methylphenyl)ethanol
- C9H12O
- (±)-1-(2-Methylphenyl)ethanol
- 1-(2-Tolyl)ethanol
- 1-(o-Methylphenyl)ethanol
- 1-(o-Tolyl)ethanol
- o-Methyl-alpha-methylbenzyl alcohol
- o-Tolyl methylcarbinol
- 1-(2-methylphenyl)ethan-1-ol
- 1-o-tolylethanol
- Methyl m-tolyl carbinol
- (S)-1-(o-Tolyl)ethanol
- (R)-1-(o-Tolyl)ethanol
- SDCBYRLJYGORNK-UHFFFAOYSA-N
- alpha-2-Dimethylbenzyl alcohol
- 2-tolylethanol
- 1-o-tolyl-ethanol
- Methyl o-tolyl carbinol
- o-TOLYLMETHYLCARBINOL
- alpha,2-Dimethylbenzyl alcohol
- alpha,2-Dimethylbenzenemethanol
- AS-31293
- EN300-45520
- SCHEMBL231827
- DTXSID60948555
- Benzenemethanol, alpha,2-dimethyl-
- Z335245068
- AI3-21992
- EINECS 230-716-0
- Benzenemethanol, .alpha.,2-dimethyl-
- 2,5-Dibromo-nicotinic acid
- CS-0094860
- SB47026
- 1-(2-Methylphenyl)ethanol, AldrichCPR
- AKOS000249590
- o-methyl-1-phenylethanol
- .alpha.,2-Dimethylbenzyl alcohol
- NS00043493
- m-Tolyl methylcarbinol
- FT-0605553
- 1-(o-Tolyl)ethan-1-ol
- 7287-82-3
- MFCD00046632
- SY005056
- AKOS016050390
- (s)-1-(2-methylphenyl)ethanol
- DB-055689
-
- MDL: MFCD00046632
- Inchi: 1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3
- InChI Key: SDCBYRLJYGORNK-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=CC=1C
- BRN: 2205145
Computed Properties
- Exact Mass: 136.08900
- Monoisotopic Mass: 136.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.995±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 106 ºC (10 Torr)
- Flash Point: 104.2±3.7 ºC,
- Refractive Index: 1.5205 (589.3 nm 25 ºC)
- Solubility: Slightly soluble (13 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.04830
- Solubility: Insoluble in water
1-(2-Methylphenyl)ethanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1-(2-Methylphenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV959-25g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 25g |
1102CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV959-5g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 5g |
276.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MV959-1g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 1g |
90.0CNY | 2021-07-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08065-5g |
1-(2-Methylphenyl)ethanol, 97% |
7287-82-3 | 97% | 5g |
¥1263.00 | 2023-03-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08065-25g |
1-(2-Methylphenyl)ethanol, 97% |
7287-82-3 | 97% | 25g |
¥2979.00 | 2023-03-30 | |
| Alichem | A019122555-25g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 25g |
$354.05 | 2023-09-01 | |
| Alichem | A019122555-500g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 500g |
$766.00 | 2023-09-01 | |
| Chemenu | CM191695-500g |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 95% | 500g |
$716 | 2021-06-16 | |
| TRC | M339418-250mg |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M339418-500mg |
1-(2-Methylphenyl)ethanol |
7287-82-3 | 500mg |
$ 65.00 | 2022-06-03 |
1-(2-Methylphenyl)ethanol Suppliers
1-(2-Methylphenyl)ethanol Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(2-Methylphenyl)ethanol
Introduction to 1-(2-Methylphenyl)ethanol (CAS No. 7287-82-3)
1-(2-Methylphenyl)ethanol, identified by its Chemical Abstracts Service (CAS) number 7287-82-3, is a significant organic compound with a wide range of applications in the pharmaceutical and chemical industries. This compound, also known as 2-methylphenyl ethanol or o-tolyl ethanol, belongs to the class of aromatic alcohols and exhibits unique chemical properties that make it valuable in synthetic chemistry and drug development.
The molecular structure of 1-(2-Methylphenyl)ethanol consists of a phenyl ring substituted with a methyl group at the ortho position, connected to an ethanol functional group. This configuration imparts both lipophilic and hydrophilic characteristics, making it a versatile intermediate in organic synthesis. The presence of the hydroxyl (-OH) group allows for further functionalization, enabling the creation of more complex molecules.
In recent years, 1-(2-Methylphenyl)ethanol has garnered attention in the field of medicinal chemistry due to its potential as a precursor in the synthesis of bioactive compounds. Researchers have explored its utility in developing novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders. The compound’s ability to act as a building block for more intricate structures has been leveraged in the design of small-molecule drugs.
One of the most compelling aspects of 1-(2-Methylphenyl)ethanol is its role in the synthesis of pharmacologically active molecules. For instance, studies have demonstrated its use in creating derivatives with anti-inflammatory and analgesic properties. The aromatic ring system provides a scaffold that can be modified to enhance binding affinity to biological targets, making it a valuable asset in drug discovery pipelines.
The pharmaceutical industry has shown particular interest in 1-(2-Methylphenyl)ethanol due to its potential applications in the development of central nervous system (CNS) drugs. Researchers have investigated its derivatives as candidates for treating conditions such as depression and anxiety. The compound’s structural features allow for interactions with neurotransmitter receptors, which is crucial for developing effective therapeutics.
Moreover, 1-(2-Methylphenyl)ethanol has been utilized in the synthesis of compounds with cardiovascular benefits. Studies indicate that certain derivatives exhibit vasodilatory effects, which could be beneficial in managing hypertension and related cardiovascular diseases. The ability to modify the phenyl ring and ethanol moiety provides chemists with ample opportunities to fine-tune the pharmacological profile of these derivatives.
From a synthetic chemistry perspective, 1-(2-Methylphenyl)ethanol serves as an important intermediate in multi-step reactions. Its reactivity allows for the introduction of various functional groups, enabling the construction of complex molecular architectures. This flexibility makes it a preferred choice for chemists working on custom synthesis projects where precise control over molecular structure is essential.
The industrial production of 1-(2-Methylphenyl)ethanol is typically achieved through catalytic hydrogenation or Grignard reactions involving appropriately substituted aromatic precursors. Advances in green chemistry have also led to more sustainable methods for synthesizing this compound, reducing waste and improving yield. These innovations align with global efforts to promote environmentally friendly chemical processes.
In conclusion, 1-(2-Methylphenyl)ethanol (CAS No. 7287-82-3) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery and synthetic chemistry is likely to grow further.
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